molecular formula C20H17FO3 B5178798 7-[(2-fluorophenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one CAS No. 6137-83-3

7-[(2-fluorophenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

Cat. No.: B5178798
CAS No.: 6137-83-3
M. Wt: 324.3 g/mol
InChI Key: XEQORMUEYLFWKC-UHFFFAOYSA-N
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Description

7-[(2-fluorophenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

The synthesis of 7-[(2-fluorophenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the chromen-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-fluorophenyl group: This step involves the use of fluorinated reagents to introduce the 2-fluorophenyl moiety.

    Methoxylation and methylation:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

7-[(2-fluorophenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities.

    Medicine: It is being investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[(2-fluorophenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

7-[(2-fluorophenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one can be compared with other similar compounds such as chroman-4-one derivatives These compounds share a similar core structure but differ in the substituents attached to the chromen-4-one core

Similar compounds include:

    Chroman-4-one derivatives: These compounds have a similar core structure but different substituents.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups attached to various core structures.

    Methoxy-substituted chromen-4-ones: Compounds with methoxy groups attached to the chromen-4-one core.

Properties

IUPAC Name

7-[(2-fluorophenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO3/c1-12-18(23-11-13-5-2-3-8-17(13)21)10-9-15-14-6-4-7-16(14)20(22)24-19(12)15/h2-3,5,8-10H,4,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQORMUEYLFWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387361
Record name 7-[(2-fluorophenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6137-83-3
Record name 7-[(2-fluorophenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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